sec-Butyl methanesulfonate
Overview
Description
Sec-Butyl methanesulfonate is a chemical compound with the molecular formula C5H12O3S . It has a molecular weight of 152.21 . It is an alkylating agent that can cause genotoxic effects in mammalian cells .
Synthesis Analysis
Alkyl methanesulfonates are often used in the synthesis of drug substances . They are considered potential genotoxic impurities (PGIs), and their amount in drug substances and products should be limited . A trace analysis method for alkyl methanesulfonates in the delgocitinib drug substance using liquid–liquid extraction with an ionic liquid as the sample-solving medium has been developed .Molecular Structure Analysis
The molecular structure of sec-Butyl methanesulfonate contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfonate .Chemical Reactions Analysis
Sec-Butyl methanesulfonate is an alkylating agent . It has been shown to inhibit DNA synthesis and induce micronucleus formation in hamster V79 cells, which may be due to its ability to react with sulfonic acids and peroxides .Physical And Chemical Properties Analysis
Sec-Butyl methanesulfonate is a liquid at 20 degrees Celsius . The refractive index is 1.43, and the specific gravity (20/20) is 1.11 .Scientific Research Applications
Genotoxicity Assessment : Sulfonic acid esters, including sec-Butyl methanesulfonate, are considered potentially alkylating agents with genotoxic effects in bacterial and mammalian cell systems. Their genotoxic properties were assessed using in vitro approaches like the Ames mutagenicity test and the micronucleus test, with findings indicating their potential as genotoxicants (Glowienke et al., 2005).
Insecticidal Activity : Novel pyrazole methanesulfonates, including derivatives with sec-Butyl, demonstrated insecticidal activity with low acute mammalian toxicity. The compounds formed from amines with α-branching, such as sec-Butyl, showed high activity levels (Finkelstein & Strock, 1997).
Esterification Catalysis : sec-Butyl methanesulfonate has been used in the esterification of acetic acid, showing high yields under specific conditions. This highlights its role as an effective catalyst in esterification reactions (Luo Gen-xiang, 2004).
Microbial Metabolism : Although not directly related to sec-Butyl methanesulfonate, research into the microbial metabolism of methanesulfonic acid provides context on how related compounds are processed in biological systems (Kelly & Murrell, 1999).
Catalytic Synthesis : sec-Butyl methanesulfonate has been explored in the catalytic synthesis of esters, demonstrating its potential in enhancing reaction efficiency and yield. This application is important in the synthesis of various organic compounds (Wang Chao-yang, 2011).
Safety And Hazards
properties
IUPAC Name |
butan-2-yl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWQGEBNCNNFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923149 | |
Record name | 1-Methylpropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sec-Butyl methanesulfonate | |
CAS RN |
16156-54-0 | |
Record name | 1-Methylpropyl methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16156-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid, 1-methylpropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylpropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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